molecular formula C32H37NO8 B419583 2-Isopropoxyethyl ylphenyl)acetamide

2-Isopropoxyethyl ylphenyl)acetamide

Cat. No.: B419583
M. Wt: 563.6g/mol
InChI Key: PKRKTNPKYXZVSU-UHFFFAOYSA-N
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Description

The compound 2-(4-isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide (CAS: 714204-28-1) is a substituted acetamide derivative featuring a phenoxyacetamide backbone with dual isopropyl groups and a sulfonamide moiety. Its molecular formula is C₂₁H₂₈N₂O₄S, with a molecular weight of 428.5 g/mol . This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.

Properties

Molecular Formula

C32H37NO8

Molecular Weight

563.6g/mol

IUPAC Name

2-propan-2-yloxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H37NO8/c1-18(2)40-13-14-41-32(36)28-19(3)33-24-15-23(22-11-12-26(37-4)27(17-22)38-5)16-25(34)30(24)29(28)20-7-9-21(10-8-20)31(35)39-6/h7-12,17-18,23,29,33H,13-16H2,1-6H3

InChI Key

PKRKTNPKYXZVSU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)OCCOC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)OCCOC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Evidence ID
2-(4-Isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide C₂₁H₂₈N₂O₄S 428.5 Isopropylphenoxy, sulfonamide Not reported (likely high mp due to polarity)
2-Bromo-N-(2-isopropoxyphenyl)acetamide C₁₁H₁₄BrNO₂ 296.1 Bromo, isopropoxyphenyl Solid; stability data unavailable
Acetaminophen (N-(4-Hydroxyphenyl)acetamide) C₈H₉NO₂ 151.16 Hydroxyphenyl mp: 169°C; soluble in warm water
2-Mercapto-N-[4-(phenylamino)phenyl]acetamide C₁₄H₁₃N₂OS 265.3 Mercapto, anilinophenyl Unstable in solution; reactive thiol group
Acetamide (baseline compound) C₂H₅NO 59.1 None (parent compound) mp: 81°C; bp: 222°C

Functional Group Impact on Properties

The bromo substituent in 2-Bromo-N-(2-isopropoxyphenyl)acetamide increases molecular weight and may confer electrophilic reactivity, useful in cross-coupling reactions .

Hydrogen-Bonding and Solubility: The sulfonamide moiety in the target compound introduces hydrogen-bond donor/acceptor sites, likely reducing aqueous solubility compared to acetaminophen but increasing affinity for biological targets like carbonic anhydrase . Mercapto groups (e.g., in 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide) increase reactivity with metal ions but reduce stability in oxidative environments .

Thermal Stability: Acetamide derivatives with bulky substituents (e.g., isopropylphenoxy) exhibit higher melting points due to restricted molecular motion, as seen in the target compound versus unsubstituted acetamide (mp: 81°C) .

Spectroscopic and Analytical Data

  • FT-IR Analysis : Acetamide derivatives with sulfonamide groups (target compound) show characteristic peaks for S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from the C-Br stretch (~600 cm⁻¹) in brominated analogs .
  • Cyclic Voltammetry : Sulfonamide-containing compounds often exhibit redox activity due to electron-withdrawing effects, whereas mercapto derivatives show oxidation peaks corresponding to thiol groups .

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